Enhanced Anti-Proliferative Potency of Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyrazine core, which is the base scaffold of 2,6-dimethylimidazo[1,2-a]pyrazine, demonstrates significantly higher anti-proliferative activity compared to the imidazo[1,2-a]pyridine core. This is attributed to the additional nitrogen atom in the ring system [1]. In a head-to-head comparison of diarylamide/urea derivatives, compounds built on the pyrazine scaffold achieved sub-micromolar IC50 values (0.01–0.06 µM) against the A375P melanoma cell line, whereas the pyridine analogs were notably less potent [1].
| Evidence Dimension | Anti-proliferative activity against A375P melanoma cell line |
|---|---|
| Target Compound Data | IC50 values from 0.01 to 0.06 µM for optimized compounds (e.g., compound 70 IC50 = 0.01 µM, compound 71 IC50 = 0.06 µM) [1]. |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-based analogs with otherwise identical substitution patterns; activity was not quantified in this excerpt but described as 'significantly increased' for the pyrazine core. |
| Quantified Difference | The shift from an imidazo[1,2-a]pyridine to an imidazo[1,2-a]pyrazine core resulted in a qualitative leap to sub-micromolar potency, representing a substantial increase in activity. |
| Conditions | In vitro cell viability assay against A375P melanoma cell line. |
Why This Matters
This class-level evidence directly supports the selection of the imidazo[1,2-a]pyrazine scaffold over its pyridine analog for any anti-proliferative screening program, validating the procurement of this specific compound as a key intermediate.
- [1] ScienceDirect Topics. Imidazopyrazine Derivative. Summary of comparative anti-proliferative activity between imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. Accessed 2026-04-23. View Source
